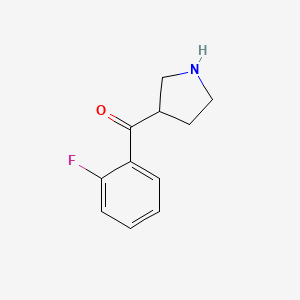

3-(2-Fluorobenzoyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12FNO |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

(2-fluorophenyl)-pyrrolidin-3-ylmethanone |

InChI |

InChI=1S/C11H12FNO/c12-10-4-2-1-3-9(10)11(14)8-5-6-13-7-8/h1-4,8,13H,5-7H2 |

InChI Key |

LAWWYCKSRBNERM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Fluorobenzoyl Pyrrolidine and Its Analogs

Diverse Synthetic Pathways to Pyrrolidine (B122466) Scaffolds

The construction of the pyrrolidine ring can be achieved through various synthetic routes, each offering unique advantages in terms of efficiency, stereocontrol, and substrate scope. organic-chemistry.orgrsc.org These methods range from cycloaddition reactions that build the ring in a single step to sequential reactions involving nucleophilic substitutions and cyclizations.

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

One of the most powerful and atom-economical methods for synthesizing the pyrrolidine skeleton is the 1,3-dipolar cycloaddition. organic-chemistry.orgyoutube.com This reaction typically involves an azomethine ylide, which acts as the 1,3-dipole, and an alkene, which serves as the dipolarophile. scribd.comyoutube.com The concerted [3+2] cycloaddition process forms a five-membered pyrrolidine ring, often with a high degree of regio- and stereoselectivity. scribd.commdpi.com

Azomethine ylides can be generated in situ from various precursors, including the thermal or catalytic ring-opening of aziridines, the desilylation or decarboxylation of α-amino acid derivatives, or the condensation of α-amino acids with aldehydes or ketones. organic-chemistry.orgnih.gov The choice of catalyst, often a silver or iridium complex, can influence the efficiency and selectivity of the cycloaddition. mdpi.comnih.gov The reaction is highly versatile, allowing for the synthesis of a wide array of polysubstituted pyrrolidines by varying the substituents on both the dipole and the dipolarophile. organic-chemistry.orgnih.gov For instance, the three-component reaction of isatins, α-amino acids, and various dipolarophiles is a well-established method for producing complex spiro-pyrrolidine-oxindoles. youtube.com

Table 1: Overview of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| α-Amino acid + Aldehyde | Maleimides | Heat (e.g., in EtOH) | High diastereoselectivity for N-fused pyrrolidinyl-dispirooxindoles. | youtube.com |

| Tertiary Amides/Lactams | Electron-deficient alkenes | Iridium complex (e.g., Vaska's complex) + TMDS | Reductive generation of azomethine ylides under mild conditions. | nih.gov |

| N-tert-Butanesulfinylazadienes | Azomethine ylides | Ag2CO3 | Diastereoselective synthesis of densely substituted proline derivatives. | mdpi.com |

| Isatin + Benzylamine | Benzylideneacetone | Lewis Acids (e.g., CAN, TiO2) in water | Green synthesis of spiro-pyrrolidine-oxindoles. | rsc.org |

Nucleophilic Substitution and Amide Bond Formation Approaches

Nucleophilic substitution reactions are fundamental to many pyrrolidine syntheses, often involving the intramolecular cyclization of a linear precursor. wikipedia.org A common strategy involves a bifunctional acyclic compound containing an amine and a leaving group separated by a four-carbon chain. The nitrogen nucleophile attacks the electrophilic carbon, displacing the leaving group to form the five-membered ring. rsc.org

Another prevalent approach is the functionalization of pre-existing pyrrolidine rings. For example, N-Boc-pyrrolidine can undergo palladium-catalyzed arylation via an enantioselective deprotonation-transmetalation sequence to introduce substituents at the 2- and 5-positions. wikipedia.org Amide bond formation is also a key strategy, particularly for synthesizing N-acylpyrrolidines. The coupling of a pyrrolidine with a carboxylic acid, often facilitated by coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), is a standard method for producing pyrrolidine amides. nih.gov While this directly leads to N-acylated products, subsequent transformations or different starting points are needed for C-acylated derivatives like 3-(2-Fluorobenzoyl)pyrrolidine.

The synthesis of pyrrolidin-2-ones and pyrrolidine-2,3-diones often starts from donor-acceptor cyclopropanes, which react with amines like anilines or benzylamines. The reaction proceeds through the nucleophilic opening of the cyclopropane (B1198618) ring followed by lactamization to yield the substituted pyrrolidone core. youtube.comyoutube.comresearchgate.netnih.gov

Stereoselective Synthesis of Pyrrolidine Derivatives

The biological activity of pyrrolidine derivatives is often highly dependent on their stereochemistry. organic-chemistry.org Consequently, the development of stereoselective synthetic methods to control the spatial arrangement of substituents is of paramount importance.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In pyrrolidine synthesis, this is frequently achieved by using chiral catalysts, chiral auxiliaries, or starting from a chiral pool material like L-proline or L-tartaric acid. mnstate.edumasterorganicchemistry.com For example, catalytic asymmetric 1,3-dipolar cycloadditions using chiral metal complexes can induce high enantioselectivity in the formation of the pyrrolidine ring. scribd.com

Another strategy involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, followed by trapping the resulting organometallic species with an electrophile. wikipedia.org Furthermore, light-driven, radical/polar cascade reactions mediated by chiral-at-rhodium catalysts have been developed to access enantiomerically enriched 1-pyrroline (B1209420) derivatives, which can be subsequently reduced to pyrrolidines. nih.gov

Diastereoselective synthesis focuses on controlling the relative stereochemistry among multiple stereocenters within a molecule. In the context of pyrrolidine synthesis, many reactions exhibit inherent diastereoselectivity. For instance, the hydrogenation of substituted pyrroles using heterogeneous catalysts like rhodium-on-alumina can lead to the formation of functionalized pyrrolidines with up to four new stereocenters with high diastereoselectivity. masterorganicchemistry.com

Multicomponent reactions are particularly powerful for diastereoselective synthesis, as they can construct complex molecules with multiple stereogenic centers in a single operation. A titanium tetrachloride-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent has been shown to produce highly substituted pyrrolidines as a single diastereomer. Similarly, the 1,3-dipolar cycloaddition between N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, yields densely substituted pyrrolidines with excellent diastereoselectivity, controlled by the stereochemistry of the sulfinyl group. mdpi.com

Table 2: Comparison of Stereoselective Pyrrolidine Synthesis Methods

| Method Type | Strategy | Example Reaction | Key Outcome | Reference |

|---|---|---|---|---|

| Enantioselective | Chiral Catalyst | Asymmetric 1,3-dipolar cycloaddition of azomethine ylides. | Formation of highly enantiomerically enriched 4-aryl proline derivatives. | scribd.com |

| Enantioselective | Chiral Starting Material | Synthesis from (S)-prolinol. | Access to specific enantiomers of drugs like Avanafil. | masterorganicchemistry.com |

| Diastereoselective | Substrate Control | Hydrogenation of substituted pyrroles over Rh/Al2O3. | Creation of four contiguous stereocenters with high diastereoselectivity. | masterorganicchemistry.com |

| Diastereoselective | Multicomponent Reaction | TiCl4-catalyzed reaction of dihydrofuran, imino ester, and silane. | Formation of functionalized pyrrolidines with multiple stereocenters in one pot. |

Specific Synthesis of this compound and Related Structures

While general methodologies for pyrrolidine synthesis are well-documented, specific routes to 3-aroylpyrrolidines such as this compound are less commonly reported. However, their synthesis can be conceived through the application of established organometallic and coupling reactions.

A plausible and powerful method for constructing the C-C bond between the pyrrolidine ring and the benzoyl moiety is the Grignard reaction. scribd.com This approach would involve the reaction of a 2-fluorophenylmagnesium halide (a Grignard reagent) with a suitable electrophilic pyrrolidine precursor. A potential route is outlined below:

Preparation of the Grignard Reagent: 2-Fluorobromobenzene is reacted with magnesium metal in an anhydrous ether solvent to form 2-fluorophenylmagnesium bromide.

Reaction with a Pyrrolidine Electrophile: The Grignard reagent is then added to an N-protected pyrrolidine-3-carboxaldehyde. This nucleophilic addition to the aldehyde forms a secondary alcohol.

Oxidation: The resulting secondary alcohol is oxidized using a standard oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation) to yield the target ketone, this compound, after deprotection of the nitrogen if necessary.

An alternative strategy involves a nucleophilic acyl substitution. mdpi.com This could involve the acylation of a pyrrolidine-based nucleophile with a 2-fluorobenzoyl derivative. For instance, a 3-pyrrolidinyl Grignard reagent or another organometallic pyrrolidine derivative could be reacted with 2-fluorobenzoyl chloride. wikipedia.org This reaction must be carefully controlled to prevent side reactions, as Grignard reagents can add twice to acyl chlorides. Using N-methylpyrrolidone (NMP) as a mediator has been shown to improve selectivity for ketone synthesis in such acylations. wikipedia.org

Furthermore, the synthesis of related amide structures is straightforward. For example, the reaction of pyrrolidine with 2-fluorobenzoic acid in the presence of a coupling agent like EDCI would yield N-(2-Fluorobenzoyl)pyrrolidine, an isomer of the target compound where the acyl group is attached to the nitrogen atom instead of the carbon at position 3. nih.gov

Formation of the Acyl Pyrrolidine Structure

A key challenge in the synthesis of 3-acyl pyrrolidines is the precise formation of the carbon-carbon bond between the pyrrolidine ring and the carbonyl group. Advanced and efficient methods for constructing substituted pyrrolidine cores, such as pyrrolidine-2,3-diones, often rely on multicomponent reactions. nih.gov These reactions are powerful tools in synthetic chemistry as they allow for the construction of complex molecules from simple starting materials in a single step, which is often more efficient than traditional multi-step syntheses. researchgate.net

One notable strategy involves a one-pot, three-component reaction protocol. nih.govnih.gov This approach typically combines an amine, an aldehyde, and a pyruvate (B1213749) derivative in a solvent like dioxane. The mixture is heated, often with the addition of acetic acid, to facilitate the reaction cascade that leads to the formation of the substituted pyrrolidine ring. nih.gov This methodology has been successfully employed to generate extensive libraries of pyrrolidine-2,3-dione (B1313883) scaffolds, which are valuable analogs and precursors in drug discovery. nih.govrsc.org The versatility of this reaction allows for the introduction of various substituents by simply changing the initial amine and aldehyde components, enabling the synthesis of diverse compound libraries for biological screening. nih.gov

Table 1: Example of a Three-Component Reaction for Pyrrolidine-2,3-dione Synthesis nih.gov This table is based on a representative procedure and illustrates the roles of different components in forming the core scaffold.

| Component | Example | Function |

| Amine | R¹NH₂ | Forms the pyrrolidine nitrogen (N-1) |

| Aldehyde | R³CHO | Provides the substituent at the C-5 position |

| Pyruvate Derivative | p-Bromophenyl pyruvate | Forms the C-2, C-3, and C-4 backbone |

| Catalyst/Additive | Acetic Acid | Facilitates the condensation and cyclization steps |

| Solvent | Dioxane | Provides the reaction medium |

Regioselective and Chemoselective Considerations in Synthesis

Modern synthetic chemistry has addressed this challenge through catalyst-tuned reactions. For instance, highly regio- and enantioselective hydroalkylation of 3-pyrrolines can yield either C2-alkylated or C3-alkylated pyrrolidines depending on the metal catalyst used. organic-chemistry.org The use of a cobalt-based catalyst can selectively direct alkylation to the C2 position, while a nickel-based catalyst directs the same reaction to the C3 position. organic-chemistry.org This catalyst control offers a powerful and predictable method for synthesizing specific pyrrolidine isomers.

Another powerful tool for controlling regioselectivity is the [3+2] cycloaddition reaction, a classic method for building five-membered rings. nih.gov In the synthesis of substituted pyrroles, which are structurally related to pyrrolidines, the regioselectivity of the cycloaddition between N-acyl α-amino acids (as 1,3-dipole precursors) and dipolarophiles like 2-bromo-3,3,3-trifluoropropene (BTP) has been shown to be exceptionally high. organic-chemistry.org The inherent electronic and steric properties of the reactants, particularly the trifluoromethyl and bromo groups on BTP, direct the cycloaddition to favor one specific regioisomer, regardless of the substituents on the dipole precursor. organic-chemistry.org Such principles are transferable to the synthesis of highly substituted pyrrolidines.

Chemoselectivity, the ability to react with one functional group in the presence of others, is also a critical consideration. Multicomponent reactions, as described previously, often exhibit high chemoselectivity, as the specific reaction cascade is orchestrated by the sequence of additions and intramolecular cyclizations, minimizing side reactions with other functional groups present on the starting materials. nih.gov

Table 2: Catalyst-Tuned Regioselective Alkylation of 3-Pyrrolines organic-chemistry.org This table illustrates the principle of catalyst-controlled regioselectivity.

| Catalyst System | Position of Alkylation | Product Type |

| Cobalt (Co) Catalyst | C2 | 2-Alkyl-pyrrolidine |

| Nickel (Ni) Catalyst | C3 | 3-Alkyl-pyrrolidine |

Principles of Sustainable Chemistry in Pyrrolidine Synthesis

The integration of green chemistry principles into synthetic routes is a growing priority aimed at reducing environmental impact. ontosight.ai The synthesis of pyrrolidines and their derivatives has benefited significantly from the application of these principles.

Key strategies in sustainable pyrrolidine synthesis include:

Use of Renewable Feedstocks : Researchers have developed methods to synthesize pyrrolidones (oxidized forms of pyrrolidines) from levulinic acid, which can be derived from biomass. researchgate.net This approach provides a renewable alternative to petroleum-based starting materials.

Green Solvents and Catalysts : Traditional organic syntheses often rely on volatile and toxic solvents. A greener approach involves using water as the solvent and inexpensive, environmentally benign catalysts like potassium carbonate (K₂CO₃) for reactions such as the synthesis of N-methylpyrrolidine. vjs.ac.vn Another innovative method uses cellulose (B213188) sulfuric acid, a catalyst derived from natural carbohydrates, which is both effective and reusable. acs.org

Energy Efficiency : Microwave-assisted organic synthesis (MAOS) has emerged as an energy-efficient technique that can dramatically reduce reaction times and increase yields in pyrrolidine synthesis, contributing to a greener chemical process. nih.gov

Table 3: Sustainable Approaches in Pyrrolidine Synthesis A summary of green chemistry principles applied to pyrrolidine synthesis.

| Principle | Application Example | Benefit | Reference |

| Renewable Feedstocks | Synthesis from biomass-derived levulinic acid | Reduces reliance on fossil fuels | researchgate.net |

| Green Solvents | Use of water instead of organic solvents | Non-toxic, inexpensive, and safe | vjs.ac.vn |

| Reusable Catalysts | Use of Pd/C or cellulose sulfuric acid | Reduces waste and cost | researchgate.netacs.org |

| Energy Efficiency | Microwave-Assisted Organic Synthesis (MAOS) | Faster reactions, lower energy consumption | nih.gov |

| Atom Economy | One-pot, three-component reactions | Fewer steps, less waste, higher efficiency | nih.gov |

Structure Activity Relationship Sar and Molecular Design Principles

General SAR Strategies for Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry. pharmablock.com Its prevalence is due to its three-dimensional nature, which allows for thorough exploration of pharmacophore space, and the presence of a nitrogen atom that can act as a hydrogen bond donor or acceptor. pharmablock.comnih.gov

The type and position of substituents on the pyrrolidine ring profoundly influence the molecule's biological activity. nih.gov Modifications at different positions can alter potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov For instance, the basicity of the pyrrolidine scaffold is strongly affected by substituents at the C-2 position. nih.gov Meanwhile, substituents at the C-4 position can significantly influence the puckering of the ring, which in turn affects how the molecule presents its other functional groups to a biological target. nih.gov

SAR studies on various pyrrolidine derivatives have demonstrated that even minor changes can lead to significant shifts in activity. For example, in a series of pyrrolidine pentamine inhibitors, modifications at the R1, R4, and R5 positions had varied effects on inhibitory properties, highlighting the potential for optimization, while alterations at other positions led to a loss of activity. mdpi.comnih.gov Similarly, in another series, the nature of the substituent at position 3 of a pyrrolidine-2,5-dione scaffold was found to be a strong determinant of anticonvulsant activity. nih.gov

Table 1: Examples of Substituent Effects on the Pyrrolidine Ring This table is interactive. You can sort and filter the data.

| Scaffold/Series | Substituent Position | Type of Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Pyrrolidine Pentamine | R1 | Alterations from S-phenyl | Reduced inhibitory activity | nih.gov |

| Pyrrolidine Pentamine | R3, R4, R5 | Various modifications | Varied effects, demonstrating potential for optimization | mdpi.com |

| Pyrrolidine-2,5-dione | Position 3 | 3-benzhydryl, 3-isopropyl | Favorable anticonvulsant activity (scPTZ test) | nih.gov |

| Pyrrolidine-2,5-dione | Position 3 | 3-methyl, unsubstituted | More active in MES test | nih.gov |

| N-substituted Isatin | Phenyl ring substituent | 4-bromo | More active α-glucosidase inhibition than standard | nih.gov |

The five-membered pyrrolidine ring is not planar and undergoes a phenomenon known as "pseudorotation," which gives it significant conformational flexibility. nih.govnih.gov This flexibility allows the scaffold to adopt numerous shapes, which can be advantageous for exploring interactions with a biological target. However, this same flexibility can be a liability, as energy is required to adopt the specific "bioactive" conformation necessary for binding, potentially reducing affinity.

A key strategy in medicinal chemistry is "conformational restriction," where structural constraints are introduced to reduce the number of possible conformations. researchgate.net This approach aims to lock the molecule into or favor its bioactive conformation, thereby improving potency and/or selectivity. researchgate.net In pyrrolidine derivatives, this can be achieved through the strategic placement of substituents. For example, introducing a fluorine atom at the C-4 position of a proline ring (a pyrrolidine-2-carboxylic acid) can control the ring's pucker, favoring either a Cγ-exo or Cγ-endo conformation depending on its stereochemistry. nih.govbeilstein-journals.org This control over the ring's shape is a powerful tool in molecular design. nih.gov

Table 2: Influence of Substituents on Pyrrolidine Ring Conformation This table is interactive. You can sort and filter the data.

| Compound | Substituent | Position | Resulting Conformation | Effect | Reference |

|---|---|---|---|---|---|

| L-Proline | Carboxylic Acid | C-2 | Prefers Cγ-endo | Establishes a baseline conformation | nih.gov |

| trans-4-Fluoroproline | Fluorine | C-4 | Favors Cγ-exo | Reverses the natural pucker preference through stereoelectronic effects | nih.gov |

| cis-4-Fluoroproline | Fluorine | C-4 | Favors Cγ-endo | Reinforces the natural pucker preference | nih.gov |

| (3S,4R)-3,4-difluoroproline | Vicinal Difluorination | C-3, C-4 | Attenuates inherent conformational bias | Mitigates strong conformational preferences induced by a single fluorine | beilstein-journals.org |

Scaffold hopping and the use of bioisosteres are advanced strategies in drug design used to generate novel compounds, improve properties, and circumvent existing patents. nih.govu-strasbg.fr Scaffold hopping involves replacing the central core of a molecule (e.g., the pyrrolidine ring) with a functionally equivalent but structurally different scaffold, while maintaining the original molecule's critical binding interactions. u-strasbg.frresearchgate.net This can lead to compounds with entirely new intellectual property and potentially improved pharmacokinetic profiles. researchgate.net

Bioisosteric replacement is a related concept that involves substituting a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net These replacements can modulate potency, selectivity, metabolic stability, or toxicity. u-strasbg.fr For pyrrolidine derivatives, one might explore replacing the pyrrolidine scaffold itself with other five-membered heterocycles or using bioisosteres for its substituents to fine-tune activity. nih.gov

SAR of Fluorobenzoyl-Substituted Pyrrolidines

The introduction of a fluorobenzoyl moiety onto the pyrrolidine scaffold, as in 3-(2-Fluorobenzoyl)pyrrolidine, brings another layer of complexity and opportunity for molecular design. The properties of the entire molecule are now influenced not only by the pyrrolidine ring but also by the substituted phenyl ring.

The position of the fluorine atom on the benzoyl ring—ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—is critical and can dramatically alter the molecule's properties and biological activity. Positional isomers often exhibit different electronic distributions, steric profiles, and metabolic liabilities, which can lead to distinct pharmacological profiles. researchgate.net

For instance, the electronic effect of fluorine is primarily electron-withdrawing through induction, but it can also be electron-donating through resonance, with the net effect being position-dependent. An ortho-fluoro substituent, as in the titular compound, places the electronegative atom in close proximity to the carbonyl linker and the pyrrolidine ring. This can influence the rotational barrier of the benzoyl group and the electrostatic potential around the carbonyl oxygen. In contrast, a para-fluoro substituent would exert its electronic effects from a distance, potentially leading to different interactions with a target protein. Studies on related compounds, such as fluorinated cathinones and trifluoromethylated benzanilides, have shown that positional isomers can be differentiated by their mass spectral fragmentation and that the position of the halogen substituent introduces variations in crystal packing and molecular conformation. researchgate.netresearchgate.net

Table 3: Theoretical Impact of Fluorine Positional Isomerism on a Benzoyl-Pyrrolidine Scaffold This table is interactive. You can sort and filter the data.

| Isomer Position | Potential Steric Impact | Potential Electronic Impact | Possible Consequence for Activity | Reference Principle |

|---|---|---|---|---|

| ortho (2-Fluoro) | May restrict rotation of the benzoyl group, influencing the overall 3D shape. | Strong inductive withdrawal near the linker; can influence carbonyl reactivity and hydrogen bonding potential. | Could either enhance or decrease binding by locking in a favorable/unfavorable conformation. May alter metabolic stability at the benzoyl-pyrrolidine junction. | researchgate.netresearchgate.net |

| meta (3-Fluoro) | Less steric hindrance compared to ortho. | Primarily inductive electron withdrawal, affecting the overall electron density of the ring. | Generally a well-tolerated substitution, but the change in electronics could modulate binding affinity. | researchgate.netresearchgate.net |

| para (4-Fluoro) | Minimal steric impact on the linker. | Inductive and resonance effects are balanced; alters the electronic character of the entire phenyl ring. | Often used to block metabolic oxidation at the para position and can participate in specific fluorine-protein interactions. | researchgate.netresearchgate.net |

The fluorine atom is more than just a steric or electronic placeholder; it plays an active role in modulating a molecule's properties and its interactions with biological targets. nih.gov Its small size and high electronegativity make it a unique tool in medicinal chemistry. nih.gov

One of the key roles of fluorine is its ability to form favorable interactions with protein targets, often referred to as "fluorine bonding." nih.gov These can include weak hydrogen bonds with C-H groups (C-H···F-C) and interactions with backbone amides. researchgate.netnih.gov While a single fluorine bond is modest in strength, the cumulative effect of several such interactions can significantly contribute to binding affinity. nih.gov

Furthermore, the strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. nih.gov The C-F bond is exceptionally strong and resistant to cleavage. Fluorine substitution can also increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes. researchgate.netnih.gov The stereoelectronic effects of fluorine, as discussed earlier, can also pre-organize the ligand into a more favorable conformation for binding, reducing the entropic penalty upon interaction with the target. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method aimed at revealing the relationship between the chemical structures of compounds and their biological activities. nih.gov For classes of compounds including pyrrolidine derivatives, QSAR models are developed to predict the affinity and inhibitory potential of new molecules against biological targets. nih.gov These models are crucial in the rational design of new therapeutic agents, such as monoamine reuptake inhibitors, by predicting the activity of untested molecules. nih.govtandfonline.com

The development of predictive QSAR models is a systematic process that translates chemical structures into quantitative predictions of biological activity, such as inhibitory constants (K_i) or half-maximal inhibitory concentrations (IC50). nih.gov The fundamental goal is to create a statistically robust model that can accurately forecast the activity of novel compounds based on their structural features. mdpi.com

The process begins with the compilation of a dataset containing a series of structurally related compounds, such as pyrrolidine derivatives, for which the biological activity against a specific target has been experimentally measured. nih.govnih.gov This dataset is then divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate its predictive power on compounds not used during model generation. nih.govmdpi.com A common split is 80% for the training set and 20% for the test set. nih.govmdpi.com

Various statistical and machine learning algorithms are employed to generate the QSAR model. Methods like multiple linear regression, partial least squares (PLS), support vector machines (SVM), and random forest are frequently used. tandfonline.comjmaterenvironsci.com For instance, studies on triple reuptake inhibitors have utilized Random Forest and Support Vector Machine models, which demonstrated good internal and external predictive ability. tandfonline.com Similarly, automated machine learning tools have been applied to develop models for serotonin (B10506) and norepinephrine (B1679862) transporters. nih.gov

The validity and predictive capability of the developed models are assessed using several statistical metrics. Key parameters include the coefficient of determination (R²), which measures the goodness of fit for the training set, and the cross-validated coefficient (Q²), which assesses the model's internal predictability through techniques like leave-one-out (LOO) cross-validation. nih.govnih.gov The model's ability to predict the activity of new compounds is confirmed by the predictive R² (R²_pred) for the external test set. nih.gov A high correlation between the experimentally observed and predicted activities for the test set compounds indicates a reliable and robust model. nih.gov

Table 1: Example of Statistical Validation Parameters for QSAR Models of Pyrrolidine Derivatives

| Model Type | Target/Compound Class | Q² (Cross-Validated) | R² (Non-Cross-Validated) | R²_pred (External Test Set) | Reference |

| 3D-QSAR (CoMFA) | Pyrrolidine Derivatives (Mcl-1 Inhibitors) | 0.689 | 0.999 | 0.986 | nih.gov |

| 3D-QSAR (CoMSIA) | Pyrrolidine Derivatives (Mcl-1 Inhibitors) | 0.614 | 0.923 | 0.815 | nih.gov |

| HQSAR | Pyrrolidine Derivatives (Mcl-1 Inhibitors) | 0.603 | 0.662 | 0.743 | nih.gov |

| 3D-QSAR (CoMFA) | Fluoropyrrolidine Amides (DP-IV Inhibitors) | 0.555 | 0.982 | Validated with test set | nih.gov |

| 3D-QSAR (CoMSIA) | Fluoropyrrolidine Amides (DP-IV Inhibitors) | 0.613 | 0.953 | Validated with test set | nih.gov |

The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structures. nih.gov These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. A vast number of descriptors can be calculated using specialized software like DRAGON, Mordred, or PaDEL. nih.govnih.govmdpi.com The key challenge is to select a subset of descriptors that are most relevant to the biological activity being modeled.

Computational parameters in QSAR studies can be broadly categorized:

1D and 2D Descriptors: These are the simplest parameters, derived from the chemical formula (e.g., molecular weight) or the 2D representation of the molecule. They include constitutional descriptors (e.g., atom counts, bond counts), topological indices (which describe molecular branching and shape), and counts of specific structural features like the number of aromatic carbon atoms. nih.govnih.gov

3D Descriptors: These parameters depend on the three-dimensional conformation of the molecule. They are central to methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). semanticscholar.org

CoMFA calculates steric and electrostatic fields around a set of aligned molecules. The interaction energies are sampled at the intersections of a 3D grid, and these values serve as the descriptors. semanticscholar.org

CoMSIA extends this concept by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more detailed map of molecular requirements for activity. jmaterenvironsci.comnih.gov The results from these analyses are often visualized as 3D contour maps, highlighting regions where specific properties are favorable or unfavorable for biological activity. jmaterenvironsci.com

Hologram QSAR (HQSAR): This technique does not require molecular alignment. It works by generating molecular holograms based on 2D fragments of the molecules. nih.govscispace.com These fragments can include information about atoms, bonds, and connectivity. researchgate.net The resulting hologram is a fixed-length array of integers that serves as the descriptor for the QSAR model. scispace.com

The selection of appropriate computational parameters is critical. Statistical analyses are performed to identify descriptors that have a strong correlation with biological activity. nih.gov For example, in a study of antiarrhythmic pyrrolidin-2-one derivatives, the PCR (Principal Component Regression) and JGI4 (a topological descriptor) were found to be the most significant descriptors for activity. nih.gov In other studies on pyrrolidine derivatives, electrostatic and hydrogen bond factors were identified as major contributors to inhibitory activity. nih.gov

Table 2: Common Computational Parameters and Descriptors in QSAR Studies of Pyrrolidine-like Scaffolds

| Parameter/Descriptor Type | Description | Relevance in QSAR Models | Reference |

| Topological Descriptors | Numerical values derived from the 2D graph of the molecule, describing size, shape, and branching. | Correlate with general molecular properties and accessibility to the binding site. | nih.gov |

| Constitutional Descriptors | Simple counts of atoms, bonds, rings, and specific chemical groups (e.g., number of aromatic carbons). | Provide basic information about the molecular composition. The number of aromatic carbons has been shown to be significant for transporter affinity. | nih.gov |

| Steric Fields (CoMFA/CoMSIA) | Represents the spatial shape and bulk of the molecule in a 3D grid. | Identifies regions where steric bulk is either favorable or unfavorable for binding to the target. | semanticscholar.org |

| Electrostatic Fields (CoMFA/CoMSIA) | Represents the distribution of partial charges within the molecule in a 3D grid. | Highlights areas where positive or negative electrostatic potential enhances or diminishes activity. Crucial for interactions in many biological targets. | nih.govsemanticscholar.org |

| Hydrophobic Fields (CoMSIA) | Describes the hydrophobic character of different molecular regions. | Pinpoints favorable locations for non-polar groups to improve binding affinity. | jmaterenvironsci.com |

| H-Bond Donor/Acceptor Fields (CoMSIA) | Maps regions where hydrogen bond donating or accepting functionalities are favorable. | Crucial for identifying key hydrogen bonding interactions between the ligand and the receptor. | jmaterenvironsci.comnih.gov |

| Molecular Fragments (HQSAR) | Sub-structural fragments (e.g., atom sequences, bond patterns) encoded into a molecular hologram. | Provides a 2D fingerprint that can capture important structural motifs for activity without needing 3D alignment. | nih.govscispace.com |

Molecular Mechanisms of Action and Biological Target Engagement

Ligand-Target Interaction Dynamics

The interaction of a ligand with its biological target is a critical determinant of its pharmacological effect. This section explores the receptor binding and enzyme inhibition characteristics of compounds structurally similar to 3-(2-Fluorobenzoyl)pyrrolidine.

Research on various pyrrolidine-containing molecules indicates that this scaffold is a key feature for interaction with various receptors, particularly within the central nervous system.

Substituted benzamides containing a pyrrolidine (B122466) ring have been a focus of research for their interaction with dopamine (B1211576) receptors. For instance, a study on N-(3-pyrrolidinylmethyl)benzamides demonstrated that both the absolute and relative configuration of the molecule control the binding profiles for human dopamine D2, D3, and D4 receptors. nih.gov This highlights the importance of stereochemistry in achieving selectivity for dopamine receptor subtypes. In a separate study, the compound [3H]NCQ 115, a substituted 1-benzyl-2-pyrrolidinylmethyl benzamide, was found to bind with high affinity and selectivity to dopamine D2 receptors in rat striatal homogenates, exhibiting a K_i value of 147 pM. nih.gov

The pyrrolidine moiety is also integral to ligands targeting serotonin (B10506) receptors. A series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been identified as potent and selective agonists for the human 5-HT_1D_ receptor over the 5-HT_1B_ receptor. nih.gov For example, the initial lead compound, a pyrrolidine derivative, showed a 9-fold selectivity for h5-HT_1D_ over h5-HT_1B_ receptors. nih.gov Further modifications led to compounds with nanomolar affinity for the h5-HT_1D_ receptor and over 100-fold selectivity. nih.gov Another study on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives revealed dual affinity for the serotonin 5-HT_1A_ receptor and the serotonin transporter (SERT), with one promising compound showing a K_i_ of 10.0 nM for 5-HT_1A_ and 2.8 nM for SERT. nih.gov

| Compound Class | Target Receptor | Binding Affinity (K_i) | Selectivity | Reference |

|---|---|---|---|---|

| N-(3-pyrrolidinylmethyl)benzamides | Dopamine D2, D3, D4 | Varies with stereochemistry | Selectivity is configuration-dependent | nih.gov |

| [3H]NCQ 115 (substituted 1-benzyl-2-pyrrolidinylmethyl benzamide) | Dopamine D2 | 147 pM | High | nih.gov |

| 3-[2-(pyrrolidin-1-yl)ethyl]indoles | Serotonin h5-HT_1D_ | Nanomolar range | >100-fold over h5-HT_1B_ | nih.gov |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Serotonin 5-HT_1A_ / SERT | 10.0 nM / 2.8 nM | Dual affinity | nih.gov |

The "fluorobenzoyl" moiety present in this compound suggests that it could potentially interact with enzymes. Research into related structures supports this hypothesis.

A study on N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, which also contains a "fluorobenzoyl" group, identified it as a potent and selective competitive inhibitor of monoamine oxidase B (MAO-B). nih.gov The most potent derivative in this study exhibited a competitive mode of inhibition with an inhibition constant (K_i_) of 94.52 nM for MAO-B. nih.gov The IC_50_ value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is a common metric for inhibitor potency. nih.gov For this class of compounds, IC_50_ values against MAO-B were in the micromolar to nanomolar range. nih.gov

Furthermore, derivatives of pyrrolidin-2-one have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov While direct kinetic data for a this compound analog was not provided, the study highlighted that pyrrolidine-based structures could be designed to show good binding affinity with AChE. nih.gov Another study on chiral fluorinated pyrrolidine derivatives identified a potent and selective MAO-B inhibitor with an IC_50_ of 0.019 µM, demonstrating that the inclusion of fluorine can enhance inhibitory activity. nih.gov

| Compound Class | Target Enzyme | Inhibition Data | Mechanism | Reference |

|---|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamides | Monoamine Oxidase B (MAO-B) | K_i_ = 94.52 nM | Competitive | nih.gov |

| Chiral fluorinated pyrrolidine derivatives | Monoamine Oxidase B (MAO-B) | IC_50_ = 0.019 µM | Not specified | nih.gov |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Good binding affinity (docking studies) | Not specified | nih.gov |

Modulation of Cellular and Subcellular Processes

The interaction of a compound with its molecular targets can lead to the modulation of various cellular processes, including neurotransmission and intracellular signaling cascades.

The binding of pyrrolidine-containing compounds to dopamine and serotonin receptors, as detailed in section 4.1.1, directly implies an interaction with these neurotransmitter systems. Synthetic cathinones that feature a pyrrolidine ring have been shown to inhibit the re-uptake of catecholamines, which leads to an increase in dopaminergic neurotransmission. d-nb.info This action is believed to be responsible for their psychostimulant effects. d-nb.info Studies on these compounds have demonstrated that their reinforcing effects are positively correlated with their potency to inhibit the dopamine transporter (DAT). nih.gov

The modulation of the serotonin system by pyrrolidine derivatives is also well-documented. As mentioned earlier, specific analogs can act as potent and selective agonists at 5-HT_1D_ receptors or exhibit dual activity at 5-HT_1A_ receptors and SERT. nih.govnih.gov These interactions can have significant implications for neuronal signaling and are key targets for the development of treatments for conditions like migraines and depression. nih.govnih.gov

While no direct evidence links this compound to the MAPK or NF-κB signaling pathways, studies on related compounds suggest potential interactions. The NF-κB pathway is a crucial regulator of the inflammatory response. nih.gov A synthetic curcumin (B1669340) analog, 3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24), which contains a "fluorobenzylidene" group, has been shown to inhibit the NF-κB signaling pathway. nih.gov Another compound, pyrrolidinedithiocarbamate, has also been demonstrated to inhibit NF-κB activation in intestinal epithelial cells. nih.gov The NF-κB signaling cascade can be activated through canonical and non-canonical pathways, both of which result in the translocation of NF-κB dimers to the nucleus to modulate gene expression. abcam.com

The mitogen-activated protein kinase (MAPK) pathways, including the ERK, JNK, and p38 pathways, are involved in regulating cellular processes like proliferation and apoptosis. nih.gov While specific data for this compound is unavailable, it is a common target for investigation for many bioactive molecules. For example, some natural compounds have been shown to modulate these pathways. nih.gov

There is no specific information available regarding the interaction of this compound with DNA or RNA. However, the broader class of pyrrolidine-containing molecules has been explored for such interactions. For instance, certain pyrrolidine-based cationic γ-peptides have demonstrated a strong binding affinity for DNA and are being investigated as potential anti-gene agents. researchgate.net These peptides are stable against enzymatic degradation, a desirable property for therapeutic applications. researchgate.net

In another area of research, pyrazolo[1,2-a]benzo nih.govnih.govnih.govnih.govtetrazin-3-one derivatives have been studied for their interaction with G-quadruplex DNA structures, which are found in the promoter regions of oncogenes like c-myc. nih.gov Some of these compounds were found to stabilize the G-quadruplex structure, which could be related to their anticancer activity. nih.gov These studies indicate that while not a universal property, the pyrrolidine scaffold can be incorporated into molecules designed to interact with nucleic acids.

The therapeutic effects of any compound are underpinned by its interactions at the molecular level. For fluorobenzoylpyrrolidines, research has explored their ability to modulate various biological targets through specific binding and inhibition mechanisms.

Investigation of Aldose Reductase Inhibition Mechanisms

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. pharmafeatures.com Under hyperglycemic conditions, the increased activity of this pathway is a key factor in the development of diabetic complications such as neuropathy, retinopathy, and nephropathy. pharmafeatures.comnih.gov The accumulation of sorbitol leads to osmotic stress and a depletion of NADPH, which in turn increases oxidative stress. pharmafeatures.com Consequently, inhibiting aldose reductase (AR) is a significant therapeutic strategy.

While numerous aldose reductase inhibitors (ARIs) have been developed, many have faced challenges in clinical trials due to toxicity or poor pharmacokinetics. nih.gov A major issue is the lack of selectivity against the highly similar aldehyde reductase (ALR1), an enzyme involved in detoxifying reactive aldehydes. nih.gov Non-selective inhibition can disrupt crucial metabolic processes. nih.gov

Currently, there is no specific research available detailing the investigation of this compound as an aldose reductase inhibitor. However, studies on other chemical scaffolds provide insight into the mechanisms of AR inhibition. For instance, spirobenzopyran derivatives have been identified as promising and highly selective ARIs. pharmafeatures.comopenmedicinalchemistryjournal.com These compounds are designed to fit into the enzyme's binding pocket with high spatial and electronic complementarity, which accounts for their selectivity over ALR1. pharmafeatures.com Similarly, certain thiosemicarbazone derivatives have demonstrated potent and selective inhibition of ALR2. nih.gov The efficacy of these inhibitors is often measured by their IC50 value, which indicates the concentration required to inhibit 50% of the enzyme's activity. For example, the thiosemicarbazone compound designated '3c' was found to be a potent and selective inhibitor with an ALR2 IC50 value of 1.42 μM. nih.gov

Studies on Cholinesterase and Amyloid-β Aggregation Inhibition

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic deficits and the extracellular deposition of amyloid-β (Aβ) plaques. nih.govresearchgate.net This has led to the development of multi-target-directed ligands that can simultaneously inhibit cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and prevent Aβ aggregation. nih.govresearchgate.net

No direct studies on the effect of this compound on cholinesterases or Aβ aggregation have been published. However, research into other molecular classes highlights the viability of this dual-inhibition strategy. For instance, certain resveratrol (B1683913) oligomers isolated from Vitis amurensis have been shown to effectively inhibit both AChE and BChE and also block the aggregation of Aβ peptides in vitro. nih.govelsevierpure.com Similarly, rationally designed peptides have been identified as potent inhibitors. One such peptide, W3 (LGWVSKGKLL-NH2), demonstrated a very low IC50 value of 0.99 µM against human AChE and inhibited 94.2% of AChE-induced Aβ aggregation at a concentration of 10 µM. nih.gov These findings underscore the importance of aromatic moieties, such as the indole (B1671886) group in the peptide, for effective cholinesterase inhibition. nih.gov

Exploration of Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. nih.govmdpi.com PARP1, in particular, detects single-strand DNA breaks (SSBs) and initiates their repair. mdpi.com Inhibiting PARP1 prevents the repair of these SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during cell replication. mdpi.com In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition can cause synthetic lethality, making PARP a key target in oncology. mdpi.comscienceopen.com

While direct studies on this compound are absent, extensive research has been conducted on structurally related compounds containing a pyrrolidine ring. A prominent example is Veliparib (ABT-888), a potent oral inhibitor of both PARP-1 and PARP-2. researchgate.net Veliparib features a 2-methylpyrrolidinyl group and demonstrates excellent enzymatic potency and cellular activity. researchgate.net The pyrrolidine motif is a key structural element in a class of benzimidazole (B57391) carboxamide PARP inhibitors. nih.govresearchgate.net Research on these compounds has shown that modifications to the pyrrolidine side chain can significantly impact potency and efficacy. For example, derivatives have been synthesized that exhibit IC50 values in the low nanomolar range against both PARP-1 and PARP-2, comparable to or even slightly better than reference drugs like Veliparib and Olaparib in certain cancer cell lines. nih.gov

Table 1: Inhibitory Activity of Selected Pyrrolidine-Containing PARP Inhibitors

| Compound | Target | IC50 (nM) | Cell Line Cytotoxicity (µM) |

|---|---|---|---|

| Veliparib (ABT-888) | PARP-1 / PARP-2 | ~5 (Ki) | - |

| Compound 5cj | PARP-1 / PARP-2 | ~4 | 17.4 (MDA-MB-436), 19.8 (CAPAN-1) |

| Compound 5cp | PARP-1 / PARP-2 | ~4 | 11.4 (MDA-MB-436), 15.5 (CAPAN-1) |

Data sourced from studies on benzimidazole carboxamide derivatives. nih.govresearchgate.net

Evaluation of Thrombin Enzymatic Activity Modulation

Thrombin is the central serine protease enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the basis of a blood clot. nih.gov Modulation of thrombin's activity is a cornerstone of anticoagulant therapy. Thrombin's activity can be inhibited by substances that block its active site or by those that bind to allosteric sites, such as the anion-binding exosite, which is involved in recognizing substrates like fibrinogen. nih.gov

There is no available research on the modulation of thrombin activity by this compound. The development of thrombin inhibitors has largely focused on peptides and their mimetics. For example, synthetic peptides derived from natural thrombin inhibitors like hirudin can potently inhibit thrombin's clotting function, with some derivatives showing activity at nanomolar concentrations. nih.gov These peptides often work by binding to the anion-binding exosite, thereby preventing thrombin from effectively clotting fibrinogen without directly blocking its catalytic site. nih.gov The measurement of thrombin activity in plasma is complex due to the presence of other enzymes, but specific chromogenic assays have been developed to accurately quantify its enzymatic function. nih.gov

Research on Serotonin Receptor (5-HT6R) Ligand Interactions

The serotonin 6 receptor (5-HT6R) is a G-protein-coupled receptor found almost exclusively in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and cortex. nih.govnih.gov This localization has made it a compelling target for therapeutic agents aimed at treating cognitive deficits in disorders like Alzheimer's disease. nih.govresearchgate.net Most clinical candidates have been 5-HT6R antagonists. nih.gov

No studies have specifically evaluated this compound as a 5-HT6R ligand. However, research on other 5-HT6R antagonists provides a clear pharmacophore model for binding. Key features include a positively ionizable atom (typically a nitrogen in a piperidine (B6355638) or similar ring system), an aromatic ring, and a hydrogen bond acceptor. researchgate.net Molecular modeling and mutagenesis studies have identified crucial interactions, such as a charge-assisted hydrogen bond with a specific aspartic acid residue (D3x32) and pi-pi stacking interactions with phenylalanine residues (F6x51, F6x52) within the receptor's binding site. nih.gov For some ligands, a halogen bond between a chlorine atom on the ligand and a backbone carbonyl group in the receptor has been shown to be important for stabilizing the binding. researchgate.net The pyrrolidine ring itself has been noted in computational models, where its conformation can influence binding by avoiding steric clashes. researchgate.net

Computational and Theoretical Chemistry Applications

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict how a molecule (ligand) binds to a target protein and to analyze its dynamic behavior. These methods provide insights into the binding affinity and mode of interaction, which are critical for designing effective drug candidates. nih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov For 3-(2-Fluorobenzoyl)pyrrolidine, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. While direct studies on this exact molecule are not prevalent in the literature, research on closely related analogs provides a strong basis for prediction.

For instance, studies on pyrrolidin-2-one derivatives containing a fluorobenzoyl moiety have shown significant binding affinity for acetylcholinesterase (AChE), a key target in Alzheimer's disease. nih.gov Docking simulations of these related compounds revealed crucial interactions within the enzyme's active site. nih.gov Similarly, pyrrolo[2,3-d]pyrimidine derivatives fused to fluorobenzylpiperidines have been evaluated as dual-target ligands for acetylcholinesterase and the histamine (B1213489) H3 receptor, another important target for neurodegenerative diseases. nih.gov

These studies suggest that the 2-fluorobenzoyl group of this compound could engage in various non-covalent interactions, including:

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor.

Pi-Pi Stacking: The fluorinated phenyl ring can interact with aromatic residues like tyrosine, phenylalanine, or tryptophan in a protein's binding pocket.

Halogen Bonding: The fluorine atom can participate in favorable interactions with electron-rich atoms like oxygen or sulfur.

Molecular dynamics (MD) simulations can further refine these static docking poses, providing a dynamic view of the complex and confirming the stability of key interactions over time. researchgate.netnih.gov

Table 1: Predicted Interactions for a Representative Fluorobenzoyl-Pyrrolidine Analog This table is illustrative, based on docking studies of related compounds.

| Interaction Type | Potential Interacting Residue (Example Target: AChE) | Moiety of Ligand Involved |

|---|---|---|

| Hydrogen Bond | Tyr124, Ser203 | Carbonyl Oxygen |

| Pi-Pi Stacking | Trp86, Tyr337 | 2-Fluorophenyl Ring |

| Hydrophobic | Trp286, Phe338 | Pyrrolidine (B122466) Ring & Phenyl Ring |

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt and their relative energies. libretexts.org The pyrrolidine ring is not planar and exists in various "puckered" conformations, often described as envelope or twist forms. nih.gov The specific pucker is influenced by its substituents.

For this compound, two main conformational features are of interest: the pyrrolidine ring pucker and the rotation around the bond connecting the benzoyl group to the ring.

Pyrrolidine Ring Pucker: The substitution at the 3-position influences the equilibrium between different puckered states. The bulky 2-fluorobenzoyl group will have a significant steric influence, favoring conformations that minimize steric strain.

Acyl Group Rotation: The orientation of the 2-fluorobenzoyl group relative to the pyrrolidine ring is also critical. Gas electron diffraction and quantum chemical studies on related 2-halobenzoyl chlorides show they exist as a mixture of non-planar conformers (anti and gauche). sintef.no This indicates that the bond between the carbonyl carbon and the phenyl ring has a rotational barrier, leading to distinct, stable rotamers. The presence of the ortho-fluorine atom introduces both steric and electronic effects that influence the preferred rotational angle.

Computational methods can map the potential energy surface of the molecule as these conformational changes occur, identifying the most stable (lowest energy) conformations. libretexts.orgyoutube.com This information is vital, as the biologically active conformation that binds to a protein target may not be the lowest energy conformation in solution.

Table 2: Key Factors in the Conformational Analysis of this compound

| Conformational Feature | Influencing Factors | Computational Method |

|---|---|---|

| Pyrrolidine Ring Pucker | Steric hindrance from the benzoyl group, intramolecular hydrogen bonding | Quantum Mechanics (QM), Molecular Mechanics (MM) |

| C(ring)-C(carbonyl) Bond Rotation | Torsional strain, steric clash between ring and ortho-fluorine | QM Potential Energy Surface Scan |

| C(carbonyl)-C(phenyl) Bond Rotation | Steric hindrance, electronic repulsion/attraction (F vs. O) | QM Potential Energy Surface Scan |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. acs.orgacs.org This allows for the elucidation of reaction mechanisms and the prediction of chemical reactivity.

DFT is a powerful tool for investigating the step-by-step mechanism of chemical reactions. acs.orgacs.org By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathway. For a molecule like this compound, DFT could be used to optimize its synthesis. For example, it could help understand the mechanism of the acylation of a 3-substituted pyrrolidine with 2-fluorobenzoyl chloride, one of the key synthetic steps.

Studies on the synthesis of other pyrrolidine derivatives have successfully used DFT to:

Unveil the mechanism for the stereoselective synthesis of cyclobutanes from pyrrolidines. acs.orgacs.org

Explain the pathways for formal [3+2] cycloadditions to form the pyrrolidine ring. organic-chemistry.org

Guide the development of organocatalysts for the asymmetric synthesis of complex pyrrolidines. mdpi.com

By modeling proposed transition states, DFT calculations can predict which reaction conditions (solvent, temperature, catalyst) are most likely to favor the desired product, thereby improving yield and reducing byproducts.

The electronic structure of this compound dictates its reactivity. DFT can be used to calculate various properties that provide insight into this structure. nih.gov The incorporation of fluorine significantly alters a molecule's electronic properties, including its electrostatic potential and dipole moment. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. For this compound, the map would show electron-rich regions (negative potential) around the carbonyl oxygen and the fluorine atom, and electron-poor regions (positive potential) around the pyrrolidine nitrogen's hydrogen (if present) and aromatic protons. These regions are prime sites for intermolecular interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The 2-fluorobenzoyl group, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted pyrrolidine.

These analyses help predict how the molecule will behave in different chemical environments and how it might interact with biological targets at an electronic level. acs.orgnih.gov

In Silico Screening and Virtual Library Design for Lead Discovery

In silico screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govtechniques-ingenieur.fr This approach significantly reduces the time and cost associated with high-throughput screening in the lab. scientificeuropean.co.uknih.gov

This compound can serve as a "scaffold" or core structure for the creation of a virtual library. nih.govresearchgate.net A virtual library is a collection of related, but distinct, compounds that are designed computationally but have not yet been synthesized. nih.gov

The process typically involves:

Scaffold Definition: this compound is defined as the central scaffold.

Enumeration: New virtual compounds are generated by adding various chemical groups (R-groups) at specific, synthetically accessible points on the scaffold. For example, different substituents could be placed on the pyrrolidine nitrogen or other positions of the aromatic ring.

Virtual Screening: This large virtual library is then screened against a specific protein target using molecular docking. The compounds are ranked based on their predicted binding affinity (docking score).

Filtering: The top-ranked compounds are further filtered based on predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to select candidates with drug-like characteristics. doaj.orgresearchgate.net

This process allows medicinal chemists to explore a vast chemical space around a promising scaffold, prioritizing the synthesis of only the most promising candidates for experimental testing. scientificeuropean.co.uk The pyrrolidine scaffold is particularly well-suited for this approach due to its proven biological relevance and the synthetic feasibility of creating diverse derivatives. nih.govnih.gov

Advanced Analytical Methodologies in Research and Structural Elucidation

Spectroscopic Techniques for Complex Structural Determination

Spectroscopy is a cornerstone of molecular analysis, utilizing the interaction of electromagnetic radiation with matter to deduce structural details.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule. For 3-(2-Fluorobenzoyl)pyrrolidine, ¹H and ¹³C NMR would confirm the core structure by identifying the distinct chemical environments of each proton and carbon atom.

Advanced 2D NMR techniques are crucial for piecing together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing connectivity within the pyrrolidine (B122466) ring and identifying which protons are adjacent to one another.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): By showing correlations between protons and carbons over two to three bonds, HMBC is instrumental in connecting the 2-fluorobenzoyl group to the pyrrolidine ring at the C3 position. mdpi.com It would show a correlation between the protons on the carbons adjacent to the carbonyl group and the carbonyl carbon itself. mdpi.com

For stereochemical and conformational analysis, the Nuclear Overhauser Effect (NOE) is particularly insightful. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can determine the spatial proximity of protons, helping to elucidate the relative stereochemistry and preferred conformation of the molecule in solution.

Table 1: Predicted NMR Application for this compound

| Technique | Application | Expected Outcome |

|---|---|---|

| ¹H NMR | Identifies unique proton environments | Signals for aromatic, pyrrolidine ring, and N-H protons. |

| ¹³C NMR | Identifies unique carbon environments | Signals for aromatic, pyrrolidine ring, and carbonyl carbons. |

| COSY | Maps ³JHH (and other) couplings | Establishes H-H connectivity within the pyrrolidine ring. |

| HMBC | Maps ²JCH and ³JCH couplings | Confirms the connection point between the benzoyl and pyrrolidine moieties. mdpi.com |

| NOESY | Detects through-space proton interactions | Provides data on the 3D conformation and relative stereochemistry. |

Mass spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) could be employed. Under mass analysis, the molecule would be expected to produce a molecular ion peak [M]⁺ corresponding to its molecular weight. Subsequent fragmentation would likely involve the cleavage of the bond between the carbonyl carbon and the pyrrolidine ring, yielding characteristic fragments.

Table 2: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Measurement | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₁₂FNO | N/A |

| Exact Mass | 193.0903 | The theoretical mass used for HRMS confirmation. |

| Molecular Ion Peak [M]⁺ | m/z 193 | Confirms the molecular weight of the compound. |

| Major Fragment 1 | m/z 123 | Corresponds to the [C₇H₄FO]⁺ fragment (2-fluorobenzoyl cation). |

| Major Fragment 2 | m/z 70 | Corresponds to the [C₄H₈N]⁺ fragment (pyrrolidinyl cation). |

The observed fragmentation pattern provides corroborating evidence for the proposed structure, confirming the presence and connectivity of the 2-fluorobenzoyl and pyrrolidine components.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate. pressbooks.pub The IR spectrum of this compound would be expected to display several key absorption bands that confirm its structure.

The most prominent peak would be the strong, sharp absorption from the carbonyl (C=O) group of the ketone, typically appearing in the 1670-1780 cm⁻¹ region. pressbooks.pub Other significant absorptions would include C-H stretches from the aromatic ring and the aliphatic pyrrolidine ring, N-H stretching of the secondary amine, and the C-F stretch of the fluorinated benzene (B151609) ring. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, sharp |

| Aromatic C-H | =C-H Stretch | 3000 - 3100 | Variable, often weak |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium to strong |

| Ketone | C=O Stretch | ~1685 | Strong, sharp |

| Aromatic Ring | C=C Stretch | 1585 - 1600 | Variable |

X-ray Crystallography for Absolute Configuration and Crystalline Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. thieme-connect.de This technique can unambiguously establish the relative and absolute configuration of chiral centers. nih.gov For this compound, which contains a stereocenter at the 3-position of the pyrrolidine ring, this analysis is critical.

To perform the analysis, a high-quality single crystal of an enantiomerically pure sample of the compound is required. thieme-connect.de By diffracting X-rays, the electron density throughout the crystal can be mapped, revealing the exact position of each atom. The determination of the absolute configuration (i.e., whether the stereocenter is R or S) is typically achieved by analyzing the anomalous scattering of the X-rays. nih.gov The Flack parameter is a value calculated during the structure refinement that indicates whether the determined absolute structure is correct; a value close to zero for the correct enantiomer confirms the assignment. chem-soc.si This method provides incontrovertible proof of the molecule's absolute stereochemistry.

Chromatographic Techniques for Research Purity and Separation (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose in pharmaceutical and chemical research. nih.gov

For this compound, reverse-phase HPLC would be used to determine its chemical purity by separating it from any starting materials, byproducts, or degradation products. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Furthermore, because this compound is a chiral molecule, chiral HPLC is essential for separating its two enantiomers (R and S). This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. This separation allows for the quantification of the enantiomeric excess (ee) of a sample, a critical parameter in stereoselective synthesis and pharmaceutical development.

Exploratory Biological Evaluation of Pyrrolidine Based Analogs

In Vitro and Preclinical Target-Based Studies

Target-based studies are fundamental in understanding the mechanism of action of new chemical entities. For pyrrolidine (B122466) analogs, these studies have identified interactions with various enzymes and receptors, as well as modulation of key cellular pathways.

Several studies have highlighted the potential of pyrrolidine analogs to act as enzyme inhibitors.

D-Alanyl-D-Alanine Ligase: Research into fluorobenzoylthiosemicarbazides, which are structurally related to fluorobenzoyl-pyrrolidine derivatives, suggests they may act as allosteric inhibitors of D-alanyl-D-alanine ligase, a crucial enzyme in bacterial cell wall synthesis. nih.gov

Penicillin-Binding Proteins (PBPs): A focused screening identified pyrrolidine-2,3-dione (B1313883) as a scaffold for inhibiting PBP3 of Pseudomonas aeruginosa. nih.gov Subsequent optimization led to compounds with significant target inhibition, highlighting the potential of this pyrrolidine core in developing new non-β-lactam antibacterials. nih.gov

Tubulin Assembly: Certain 3H-pyrrolo[3,2-f]quinolin-9-one derivatives, which contain a pyrrole (B145914) ring (a related nitrogen heterocycle), have been shown to potently inhibit tubulin assembly. nih.gov Their activity was found to be comparable to or greater than the known tubulin inhibitor, combretastatin (B1194345) A-4. nih.gov

Cyclooxygenase (COX): Ketorolac, a well-known nonsteroidal anti-inflammatory drug featuring a pyrrolo-pyrrolidine core, demonstrates inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.net

Table 1: Enzyme Inhibition by Pyrrolidine-Based Analogs

| Compound Class | Target Enzyme | Observed Effect |

|---|---|---|

| Fluorobenzoylthiosemicarbazides | D-Alanyl-D-Alanine Ligase | Potential allosteric inhibition nih.gov |

| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 | Competitive inhibition nih.gov |

| 3H-Pyrrolo[3,2-f]quinolin-9-ones | Tubulin | Strong blockage of assembly nih.gov |

| Pyrrolo-pyrrolidine (Ketorolac) | COX-1 / COX-2 | Inhibition researchgate.net |

Receptor Binding Assays

Receptor binding assays are crucial for identifying the interaction of compounds with cellular receptors, which can lead to a cascade of biological effects. nih.gov

Human NK1 Receptor: Spirooxindolepyrrolidine hybrids have been identified as inhibitors of the human neurokinin-1 (NK1) receptor, a target for various therapeutic areas. researchgate.net

5-HT4 Receptor: Studies on pyrrolizine-based derivatives have revealed compounds with both partial agonist and antagonist activity at the 5-HT4 receptor, which is involved in gastrointestinal motility. researchgate.net

Table 2: Receptor Interaction of Pyrrolidine-Based Analogs

| Compound Class | Target Receptor | Observed Activity |

|---|---|---|

| Spirooxindolepyrrolidine Hybrids | Human NK1 Receptor | Inhibition researchgate.net |

| Pyrrolizine Derivatives | 5-HT4 Receptor | Partial Agonist / Antagonist researchgate.net |

Cell-Based Assays for Pathway Modulation

Cell-based assays provide a more integrated view of a compound's effect on cellular functions, such as signaling pathways related to cell survival and death.

Apoptosis Induction: Benzyl-pyrrolidine-3-ol analogues were found to induce apoptosis in HL-60 (human promyelocytic leukemia) cells. monash.edu These compounds were observed to interact with key residues of caspase-3, a critical protease that executes apoptosis. monash.edu

Cell Cycle Arrest: The most active derivatives of 3H-pyrrolo[3,2-f]quinolin-9-one were shown to arrest Jurkat (human T-cell leukemia) cells in the G2/M phase of the cell cycle in a concentration-dependent manner. nih.gov This cell cycle arrest was associated with downstream effects including apoptosis, the generation of reactive oxygen species, mitochondrial depolarization, and the activation of caspase-3. nih.gov

Investigation of Biological Activities at a Molecular/Cellular Level

Beyond specific targets, research has broadly investigated the antimicrobial and antiviral potential of various pyrrolidine-containing scaffolds.

The pyrrolidine scaffold is a recurring motif in the development of new antimicrobial agents.

Antibacterial Activity:

Fluorobenzoylthiosemicarbazides have demonstrated activity against Gram-positive bacteria. nih.gov For instance, certain trifluoromethyl derivatives were active against reference strains and clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov

Pyrrolidine-2,3-dione analogs have shown promising activity against planktonic bacteria and have been investigated for their ability to inhibit and eradicate S. aureus biofilms. nih.govnih.gov

Spirooxindole pyrrolidine derivatives have also shown potent antimicrobial activity. researchgate.net One compound, in particular, displayed significant inhibitory activity against Klebsiella pneumoniae, Bacillus cereus, and Salmonella typhi with an MIC of 12.5 µg/mL. researchgate.net

Pyrrolizidine derivatives have been reported to inhibit the growth of several bacteria, including Escherichia coli and Staphylococcus aureus. researchgate.net

Antifungal Activity:

A spirooxindole pyrrolidine derivative linked to an imidazole (B134444) heterocycle was found to be a potent antifungal agent against clinically isolated fungal strains, particularly Candida albicans, with a MIC value of 4 μg/mL. nih.gov Another study on spirooxindole derivatives reported a compound with potent activity against C. albicans and Aspergillus niger with a MIC of 3.125 µg/mL. researchgate.net

Antimycobacterial Activity:

A series of novel pyrrolo[1,2-a]pyrazine (B1600676) incorporated indolizine (B1195054) derivatives were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis. researchgate.net Some of the tested compounds exhibited high inhibitory activity, with MIC values as low as 1.6 µg/mL. researchgate.net

Table 3: Selected Antibacterial and Antifungal Activities of Pyrrolidine Analogs

| Compound Class | Organism(s) | Activity (MIC) |

|---|---|---|

| Fluorobenzoylthiosemicarbazides | S. aureus (including MRSA) | 7.82 - 31.25 µg/mL nih.gov |

| Spirooxindole Pyrrolidines | K. pneumoniae, B. cereus, S. typhi | 12.5 µg/mL researchgate.net |

| Spirooxindole Pyrrolidines | C. albicans, A. niger | 3.125 µg/mL researchgate.net |

| Pyrrolo[1,2-a]pyrazine Indolizines | M. tuberculosis | As low as 1.6 µg/mL researchgate.net |

Antiviral Research

The exploration of pyrrolidine-based structures extends to antiviral applications, although direct evidence for 3-(2-Fluorobenzoyl)pyrrolidine is scarce. However, studies on related heterocyclic compounds and those with fluoro-substitutions provide context.

Hepatitis B and C Viruses (HBV/HCV): Several 5-substituted 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs have been synthesized and evaluated for their in vitro antiviral activities against HBV and HCV. nih.gov While some compounds showed moderate anti-HBV activity and others were weak inhibitors of HCV, the research highlights the industry's interest in fluorinated compounds for antiviral drug discovery. nih.gov

Coronaviruses: While structurally more distant, research into nitrogen-containing heterocycles like 1,2,3-triazoles and pyrazoles has identified them as promising scaffolds for targeting the main protease of coronaviruses, including SARS-CoV-2. nih.gov This indicates the broad utility of nitrogenous heterocycles in the design of antiviral agents. nih.gov

Anticonvulsant Research

The pyrrolidine scaffold, particularly in the form of pyrrolidine-2,5-dione, is a well-established pharmacophore in the design of anticonvulsant drugs. nih.govnih.govnih.gov Research into hybrid molecules that combine the pyrrolidine-2,5-dione core with structural elements of existing antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide (B1674222) has yielded compounds with a broad spectrum of activity in preclinical models. nih.gov These hybrid compounds have demonstrated efficacy in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hertz (6 Hz) seizure models in mice, often exhibiting a wider range of protection than the parent AEDs. nih.gov